molecular formula C18H18BrN5O2 B14938680 N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

Cat. No.: B14938680
M. Wt: 416.3 g/mol
InChI Key: NZNRRJYEAAHDSS-UHFFFAOYSA-N
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Description

N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a complex organic compound that features an indole moiety, a pyrazine ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Alkylation: The brominated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The resulting intermediate is reacted with 2-pyrazinecarboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies related to cell signaling, enzyme inhibition, and receptor binding.

Mechanism of Action

The mechanism of action of N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting or activating them. The pyrazine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-Bromoindole: A simpler brominated indole derivative.

    2-Pyrazinecarboxamide: A compound with a similar pyrazine ring but lacking the indole moiety.

Uniqueness

N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is unique due to the combination of the indole and pyrazine moieties, which confer distinct chemical and biological properties. The presence of the bromine atom further enhances its reactivity and potential for functionalization.

Properties

Molecular Formula

C18H18BrN5O2

Molecular Weight

416.3 g/mol

IUPAC Name

N-[3-[2-(5-bromoindol-1-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H18BrN5O2/c19-14-1-2-16-13(11-14)4-9-24(16)10-8-22-17(25)3-5-23-18(26)15-12-20-6-7-21-15/h1-2,4,6-7,9,11-12H,3,5,8,10H2,(H,22,25)(H,23,26)

InChI Key

NZNRRJYEAAHDSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCNC(=O)CCNC(=O)C3=NC=CN=C3)C=C1Br

Origin of Product

United States

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